N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
CAS No.: 920115-07-7
Cat. No.: VC21400574
Molecular Formula: C23H23N3O3
Molecular Weight: 389.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920115-07-7 |
|---|---|
| Molecular Formula | C23H23N3O3 |
| Molecular Weight | 389.4g/mol |
| IUPAC Name | N-[[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C23H23N3O3/c1-2-17-9-11-18(12-10-17)28-15-13-26-20-7-4-3-6-19(20)25-22(26)16-24-23(27)21-8-5-14-29-21/h3-12,14H,2,13,15-16H2,1H3,(H,24,27) |
| Standard InChI Key | SDTDOILPZXQPTL-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
| Canonical SMILES | CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Introduction
N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a complex organic compound belonging to the benzodiazole derivative class. It is characterized by its unique structural features, which include a benzodiazole core attached to an ethyl group and a furan-2-carboxamide moiety. The presence of the 4-ethylphenoxy group enhances its lipophilicity and potentially its biological activity.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. While specific details on the synthesis of N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide are not readily available, similar benzodiazole derivatives are often synthesized using methods that involve the formation of the benzodiazole core followed by attachment of the side chains.
Potential Applications
Given its structural similarity to other benzodiazole derivatives with known biological activities, N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide may have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Further research is necessary to explore its full potential and specific applications within pharmacology.
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